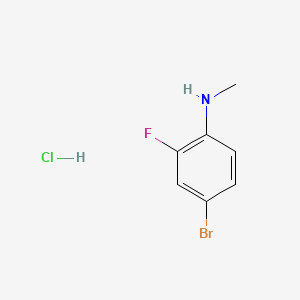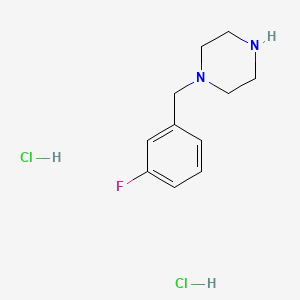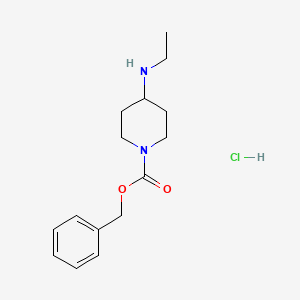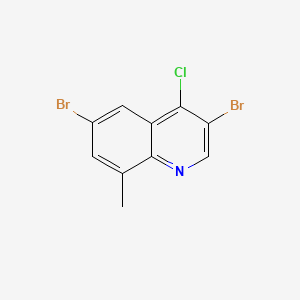![molecular formula C10H10Cl3N3O2 B598567 1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1201781-22-7](/img/structure/B598567.png)
1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
説明
The compound “1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various methods. One such method involves the Buchwald–Hartwig coupling reaction of substituted anilines with pivaloyl protected 2,4-diamino-6-bromo-pyrido . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis
Pyrido[2,3-d]pyrimidines exhibit a range of chemical reactivities. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学的研究の応用
Synthesis and Characterization of Novel Heterocyclic Compounds
Research into similar pyrido[4,3-d]pyrimidine derivatives has led to the synthesis of various novel compounds, which show promise for further functionalization and potential application in drug development. For instance, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been synthesized, demonstrating the versatility of pyrido[4,3-d]pyrimidine scaffolds in creating complex heterocyclic structures that could be of pharmacological interest (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antibacterial Activity
Some derivatives of pyrido[4,3-d]pyrimidine have been tested for their antibacterial activity, showing that modifications of this scaffold can lead to compounds with significant antibacterial properties. This highlights the compound's potential in the development of new antibiotics or antibacterial agents (Etemadi et al., 2016).
Antimicrobial Activity
Additionally, certain pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial activity, suggesting that these scaffolds might be useful in creating new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
Intermediate for Pharmacologically Active Compounds
The synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine demonstrates the utility of related structures as intermediates for further chemical transformations, potentially leading to substances with useful pharmacological properties (Ogurtsov & Rakitin, 2021).
将来の方向性
The future directions for the research and development of pyrido[2,3-d]pyrimidines include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .
特性
IUPAC Name |
1-chloroethyl 2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3N3O2/c1-5(11)18-10(17)16-3-2-7-6(4-16)8(12)15-9(13)14-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUVXXIFOPOXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)N1CCC2=C(C1)C(=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

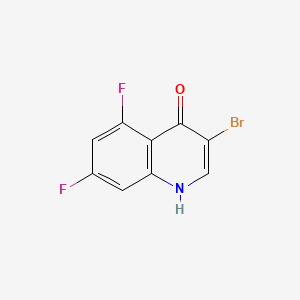
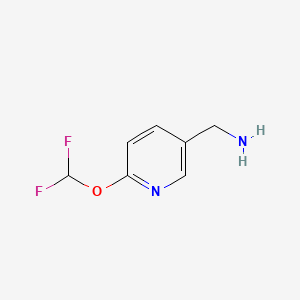

![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)






